molecular formula C15H7Cl4NO2 B11956421 2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone CAS No. 92430-43-8

2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone

Cat. No.: B11956421
CAS No.: 92430-43-8
M. Wt: 375.0 g/mol
InChI Key: JIQAHBXQKIPGHC-UHFFFAOYSA-N
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Description

2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone is a chemical compound with the molecular formula C15H7Cl4NO2 and a molecular weight of 375.041 g/mol . It is known for its unique structure, which includes multiple chlorine atoms and an acetamido group attached to a fluorenone core. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination .

Industrial Production Methods

While specific industrial production methods for 2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of fluorenone derivatives with different substituents .

Scientific Research Applications

2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetamido group and chlorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3,7-dichloro-9-fluorenone
  • 2-Acetamido-3,7-dinitro-9-fluorenone
  • 2-Acetamido-9-fluorenone
  • 2-Acetamido-3-bromo-1-chloro-9-fluorenone
  • 2-Acetamido-3-bromo-9-fluorenone
  • 2-Acetamido-3-nitro-9-fluorenone
  • 3-Acetamido-9-fluorenone
  • 2-Acetamido-7-fluoro-3-nitro-9-fluorenone
  • 2-Acetamido-9-(dimethylamino)fluorene

Uniqueness

2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone is unique due to the presence of four chlorine atoms and an acetamido group on the fluorenone core. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

92430-43-8

Molecular Formula

C15H7Cl4NO2

Molecular Weight

375.0 g/mol

IUPAC Name

N-(1,3,4,7-tetrachloro-9-oxofluoren-2-yl)acetamide

InChI

InChI=1S/C15H7Cl4NO2/c1-5(21)20-14-12(18)10-9(11(17)13(14)19)7-3-2-6(16)4-8(7)15(10)22/h2-4H,1H3,(H,20,21)

InChI Key

JIQAHBXQKIPGHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C3=C(C2=O)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl

Origin of Product

United States

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